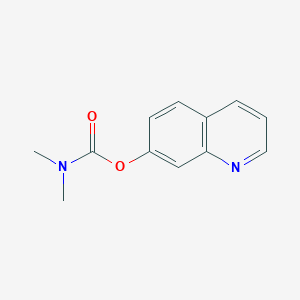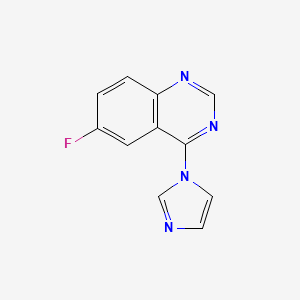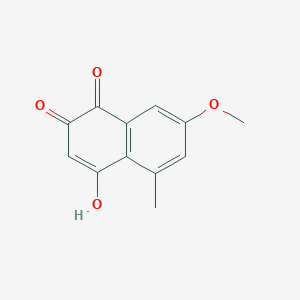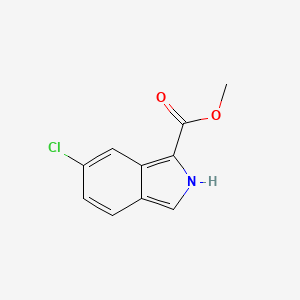
5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine is a compound that features both an indole and an oxadiazole ring. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The oxadiazole ring is also a common motif in medicinal chemistry due to its stability and ability to participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the indole ring followed by the construction of the oxadiazole ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: Both the indole and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of the oxadiazole ring can yield amine derivatives .
Applications De Recherche Scientifique
5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The indole ring can bind to multiple receptors in the body, leading to various biological effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s stability and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxylic acid: Shares the indole ring but lacks the oxadiazole ring.
1,3,4-Oxadiazole derivatives: Share the oxadiazole ring but lack the indole ring.
Uniqueness
5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the indole and oxadiazole rings, which provides a distinct set of chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to compounds with only one of these rings .
Propriétés
Numéro CAS |
153595-95-0 |
|---|---|
Formule moléculaire |
C11H10N4O |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H10N4O/c12-11-15-14-10(16-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,12,15) |
Clé InChI |
RDBKKUAWHAHIQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(O3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol](/img/structure/B11890733.png)




